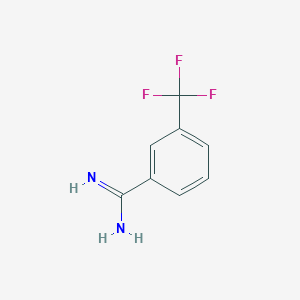

3-TrifluoroMethyl-Benzamidine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVHJZUOARUZME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3 Trifluoromethyl Benzamidine As a Core Scaffold in Drug Discovery

The utility of 3-Trifluoromethyl-Benzamidine as a foundational structure, or scaffold, in drug discovery is rooted in the synergistic properties of its two primary components: the benzamidine (B55565) group and the trifluoromethyl group.

The benzamidine moiety itself is a well-established pharmacophore, recognized for its ability to interact with various biological targets. ontosight.ai It is particularly known for its capacity to act as a mimic of the amino acid arginine, allowing it to bind to the active sites of enzymes that process this residue, most notably serine proteases. ontosight.aiacs.org This interaction is driven by the positively charged amidinium group at physiological pH, which can form strong ionic bonds and hydrogen bonds with negatively charged residues, such as aspartate, commonly found in the binding pockets of these enzymes.

The strategic placement of a trifluoromethyl (-CF3) group at the meta-position of the benzene (B151609) ring significantly enhances the drug-like properties of the benzamidine scaffold. The -CF3 group is a bioisostere of a methyl group but possesses vastly different electronic properties. mdpi.com Its strong electron-withdrawing nature can influence the acidity (pKa) of the amidine group, potentially improving its binding affinity and interaction with target enzymes. researchgate.net Furthermore, the trifluoromethyl group is known to increase a molecule's lipophilicity and metabolic stability. researchgate.nethovione.com This enhanced stability can protect the compound from rapid breakdown by metabolic enzymes in the body, a crucial attribute for any potential drug candidate. The incorporation of the -CF3 group can therefore lead to compounds with improved potency and better pharmacokinetic profiles. mdpi.comresearchgate.net

The combination of the target-binding capability of the benzamidine core with the property-enhancing effects of the trifluoromethyl group makes this compound a versatile and attractive starting point for the design of new therapeutic agents. ontosight.ai

Academic Research on the Benzamidine Chemical Class

The benzamidine (B55565) chemical class has been the subject of extensive academic and industrial research for decades, primarily due to its potent and selective inhibition of a group of enzymes known as serine proteases. ontosight.ai These enzymes play critical roles in a wide array of physiological and pathological processes, including blood coagulation, inflammation, and cancer. ontosight.aiontosight.ai

A major focus of benzamidine research has been in the development of anticoagulants. researchgate.net Enzymes like thrombin and Factor Xa are serine proteases that are central to the blood coagulation cascade. acs.orgresearchgate.net The development of inhibitors for these enzymes is a key strategy for the prevention and treatment of thrombotic disorders. Benzamidine derivatives have been extensively investigated as inhibitors of both thrombin and Factor Xa, with numerous studies focusing on optimizing their structure to achieve high potency and selectivity. acs.orgresearchgate.net

Beyond anticoagulation, the inhibitory action of benzamidines against other serine proteases has led to their investigation in other therapeutic areas. For instance, their ability to inhibit proteases involved in inflammation has spurred research into their potential as anti-inflammatory agents. ontosight.ai More recently, benzamidine-based compounds have been explored as inhibitors for novel targets, such as the Trypanosome Alternative Oxidase (TAO), a key enzyme in the parasite that causes African trypanosomiasis, also known as sleeping sickness. acs.orgnih.gov This line of research highlights the ongoing efforts to repurpose and redesign the benzamidine scaffold to address a wide range of diseases.

The table below presents inhibitory activities of selected benzamidine derivatives against various enzyme targets, illustrating the potency that can be achieved with this chemical class.

| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (IC50 or Ki) |

| Benzamidine derivatives | Trypanosome Alternative Oxidase (TAO) | IC50 values in the low micromolar range nih.gov |

| Phenylglycine containing benzamidine carboxamides | Factor Xa | Ki of 16 nM for the lead compound researchgate.net |

| SQ311 (1-aminoisoquinoline mimic of benzamidine) | Factor Xa | Ki of 0.33 nM acs.org |

This table is for illustrative purposes and shows representative data from published research.

The Emergence of 3 Trifluoromethyl Benzamidine in Enzyme Inhibition

Established Synthetic Routes for the this compound Core

The construction of the this compound framework can be achieved through several reliable synthetic pathways, starting from readily available precursors. These methods often involve the conversion of a nitrile group into the desired amidine functionality.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient ways to form carbon-carbon and carbon-nitrogen bonds. In the context of benzamidine synthesis, palladium catalysis is particularly useful for constructing acyl amidines, which are precursors to various heterocyclic compounds and possess biological activity. nih.gov A common strategy involves the palladium(0)-catalyzed aminocarbonylation of aryl halides with amidines and carbon monoxide. nih.gov

For instance, the synthesis of N-acyl benzamidines can be achieved from aryl iodides and benzamidines. Research has shown that electron-poor aryl amidines, such as a trifluoromethyl-substituted variant, can participate in these coupling reactions, albeit sometimes resulting in lower yields compared to electron-rich analogues. In one study, the reaction of an aryl iodide with a trifluoromethyl-substituted benzamidine using a palladium acetate (B1210297) catalyst and various phosphine (B1218219) ligands yielded the corresponding acyl amidine in 41% yield. nih.gov

Another powerful palladium-mediated approach is the three-component carbonylative synthesis. While specific examples focusing solely on this compound are detailed in proprietary literature, the general methodology is broadly applicable. diva-portal.org These reactions often couple an aryl halide or bromide, an amidine, and carbon monoxide. diva-portal.orgacs.org The choice of ligand, such as Xantphos, has been shown to be critical for improving reaction efficiency, especially when using aryl bromides as starting materials. acs.org Furthermore, palladium-catalyzed C-H bond functionalization represents an advanced method for creating trifluoromethyl-substituted dienes from acrylamides and 2-bromo-3,3,3-trifluoropropene, showcasing the versatility of palladium in manipulating trifluoromethylated building blocks. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Acyl Amidines

| Aryl Halide Partner | Amidine Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 4-Iodoanisole | 4-Trifluoromethyl-benzamidine | Pd(OAc)₂, PPh₃ | 41% | nih.gov |

| 4-Iodotoluene | Benzamidine | Pd(PPh₃)₄ | - | acs.org |

A primary route to benzamidines starts from the corresponding benzonitrile. The classic Pinner reaction, which involves treating a nitrile with an alcohol and hydrogen chloride gas to form an imino ether (a Pinner salt), followed by reaction with ammonia (B1221849) or amines, is a well-established method. organic-chemistry.orgresearchgate.net However, the harsh acidic conditions can be incompatible with sensitive functional groups. rsc.org

An alternative, milder pathway involves the use of hydroxylamine (B1172632) intermediates. N-Hydroxy-3-trifluoromethyl-benzamidine, a commercially available compound, serves as a key precursor. lab-chemicals.com It can be synthesized by reacting 3-trifluoromethylbenzonitrile with hydroxylamine. rsc.org This intermediate is valuable in DNA-encoded library (DEL) synthesis, where mild reaction conditions are essential to preserve the integrity of the DNA tag. rsc.org Studies have shown that benzonitriles with electron-withdrawing groups, such as trifluoromethyl, exhibit higher conversion rates in reactions with hydroxylamine, which is attributed to the increased activation of the nitrile moiety. rsc.org The resulting N-hydroxyamidine can then be further transformed into the desired amidine.

This hydroxylamine-mediated conversion provides an efficient method for coupling with various nitriles and demonstrates a broad tolerance for different functional groups, making it a versatile tool in constructing diverse amidine-containing molecules. rsc.org

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold is a versatile platform for creating novel derivatives with specific properties, driven by the exploration of structure-activity relationships (SAR).

Structural modification is a key strategy in medicinal chemistry to enhance the desired properties of a lead compound. For benzamidine derivatives, the trifluoromethyl (CF₃) group plays a privileged role. mdpi.com Its strong electron-withdrawing nature and lipophilicity can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. mdpi.comnih.govontosight.ai

SAR studies on related benzamide (B126) inhibitors have highlighted the impact of the CF₃ group. When comparing bioisosteric substituents like a methyl group (-CH₃) and a trifluoromethyl group (-CF₃), which are similar in size, their electronic properties lead to different biological outcomes. The electron-donating effect of the methyl group can be beneficial for binding affinity, whereas the powerful electron-withdrawing nature of the trifluoromethyl group can sometimes result in a loss of affinity, as observed in a series of SARS-CoV protease inhibitors. nih.gov

The incorporation of fluorine and other halogens into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. dur.ac.uk Building upon the this compound core, further halogenation can lead to analogues with enhanced characteristics.

The synthesis of such analogues often leverages specialized fluorination reagents and methodologies. dur.ac.uk For example, visible-light photoredox catalysis has emerged as a powerful tool for the selective trifluoromethylation of aromatic and heteroaromatic systems under mild conditions. mdpi.com These methods allow for the late-stage introduction of CF₃ groups, which is highly valuable in drug discovery. mdpi.com

Beyond fluorine, other halogens like chlorine can be incorporated. For instance, N-(3-Chloro-benzyl)-4-trifluoromethyl-benzamidine is a known benzamidine derivative where both chloro and trifluoromethyl substituents are present. ontosight.ai These halogen atoms can influence the molecule's conformation and electronic distribution, potentially leading to improved interactions with target proteins. ontosight.ai The synthesis of pyrimidine (B1678525) derivatives, for example, has been achieved through reactions involving fluorinated building blocks and various amidines, including those with halogen substituents. mdpi.com The strategic placement of different halogens on the benzamidine scaffold allows for a fine-tuning of the molecule's properties for specific academic and therapeutic applications.

Creating hybrid molecules by conjugating a core scaffold like this compound to another complex molecule is a sophisticated strategy to develop compounds with novel or synergistic functions. This approach aims to combine the properties of two different molecular entities to enhance targeting, potency, or other pharmacological parameters.

While specific academic research on Rifamycin-3-trifluoromethyl-benzamidine conjugates is not widely documented in the available literature, the principles of such molecular integration are well-established. For example, piperazinyl-amide derivatives of N-α-(3-trifluoromethyl-benzenesulfonyl)-L-arginine have been synthesized as graftable thrombin inhibitors, demonstrating how a trifluoromethyl-containing aryl group can be integrated into a larger, biologically active molecule. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Hydroxy-3-Trifluoromethyl-Benzamidine |

| 3-Trifluoromethylbenzonitrile |

| 4-(Trifluoromethyl)benzamidine |

| N-(3-Chloro-benzyl)-4-trifluoromethyl-benzamidine |

| 2-bromo-3,3,3-trifluoropropene |

| N-α-(3-Trifluoromethyl-benzenesulfonyl)-L-arginine |

| Flumatinib |

| Rifamycin |

| Xantphos |

| Palladium Acetate |

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) by this compound Related Structures

Structures related to this compound have been identified as components of inhibitors targeting Inosine Monophosphate Dehydrogenase (IMPDH). Specifically, N-Hydroxy-3-trifluoromethyl-benzamidine is used as a chemical intermediate in the synthesis of acridone-based IMPDH inhibitors. google.com IMPDH is a crucial enzyme that has garnered significant attention as a therapeutic target for various diseases. rsc.org

Role in De Novo Guanosine (B1672433) Nucleotide Synthesis Pathway Regulation

IMPDH is the rate-limiting enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides. rsc.orgnih.govnih.gov It catalyzes the irreversible NAD-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP). google.com This step is vital for producing the guanine nucleotides (GMP, GDP, and GTP) necessary for numerous cellular processes, including DNA and RNA synthesis. rsc.org

By inhibiting IMPDH, compounds derived from structures like this compound can effectively regulate and suppress this pathway. google.comnih.gov This inhibition leads to a depletion of the intracellular pool of guanosine nucleotides, which has significant consequences for cell proliferation and function. nih.gov The specificity of this action can be demonstrated by the fact that the inhibitory effects can often be reversed by the addition of guanosine, which replenishes the nucleotide pool through the salvage pathway. nih.gov

Table 2: Role of IMPDH in Guanosine Nucleotide Synthesis

| Enzyme | Substrate | Product | Pathway | Role of Inhibition |

| IMPDH | Inosine-5'-monophosphate (IMP) | Xanthosine-5'-monophosphate (XMP) | De novo guanosine nucleotide synthesis | Depletes guanosine nucleotide pool, halting DNA/RNA synthesis. google.comrsc.orgnih.gov |

Implications for Selective Immune System Modulation via IMPDH Targeting

The regulation of the de novo guanine nucleotide synthesis pathway via IMPDH inhibition has profound implications for modulating the immune system. google.comnih.gov Lymphocytes, such as T and B cells, are highly dependent on this de novo pathway to support the rapid proliferation required for an immune response, as they lack robust salvage pathways. nih.gov

This dependency makes IMPDH an attractive target for selective immunosuppression. Inhibitors of IMPDH, such as mycophenolic acid (MPA), have been effectively used as immunosuppressive drugs in the context of transplant rejection and autoimmune diseases. google.comnih.gov These agents block the proliferative response of T and B cells to mitogens or antigens. google.com Therefore, developing potent and selective IMPDH inhibitors based on novel chemical scaffolds, potentially including derivatives of this compound, represents a promising strategy for creating new immunomodulatory therapies for autoimmune disorders, inflammatory diseases, and cancer. google.comgoogle.com The ability to selectively target the enzymes of pathogenic microbes or hyperproliferative immune cells over the human host enzymes is a critical feature in the development of such new therapeutic agents. rsc.org

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidating Key Pharmacophoric Features of 3-Trifluoromethyl-Benzamidine

The pharmacophoric features of this compound are primarily defined by the benzamidine (B55565) moiety and the trifluoromethyl group. The benzamidine group, a strong basic group, is a well-established pharmacophore that often mimics the side chain of arginine. This allows it to form strong ionic and hydrogen bond interactions with negatively charged residues, such as aspartate or glutamate, commonly found in the active sites of enzymes, particularly serine proteases. The positively charged amidinium group is crucial for anchoring the molecule within the target's binding pocket.

A cationic center: The amidinium group, which is essential for electrostatic interactions.

Hydrogen bond donors: The amine and imine groups of the benzamidine moiety.

An aromatic ring: Serving as a scaffold and participating in hydrophobic or π-π stacking interactions.

An electron-withdrawing and lipophilic group: The trifluoromethyl substituent.

Influence of Trifluoromethyl Group on Biological Activity

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. nih.gov In the context of this compound, this group exerts its influence through several mechanisms:

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance the molecule's ability to cross cell membranes and improve its oral bioavailability. This increased lipophilicity can also lead to stronger hydrophobic interactions with the target protein. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life in the body. nih.gov

Electronic Effects: As a potent electron-withdrawing group, the -CF3 group can significantly alter the electronic properties of the benzamidine ring. This can influence the pKa of the amidine group, affecting its charge state at physiological pH and its ability to form ionic bonds. The electron-withdrawing nature of the -CF3 group can also modulate the reactivity of the aromatic ring.

Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the molecule, which can be critical for optimal binding to the target receptor.

A hypothetical SAR study on a series of benzamidine derivatives could illustrate the impact of the trifluoromethyl group. For instance, comparing the inhibitory activity of benzamidine, 3-methyl-benzamidine, and this compound against a target enzyme like trypsin could yield the following illustrative data:

| Compound | Substituent at 3-position | IC50 (nM) |

| 1 | -H | 500 |

| 2 | -CH3 | 250 |

| 3 | -CF3 | 50 |

This is a hypothetical data table for illustrative purposes.

Analysis of Substituent Effects on Benzamidine Ring Systems

The biological activity of benzamidine derivatives can be finely tuned by altering the substituents on the aromatic ring. These modifications can impact the molecule's spatial and electronic properties, as well as introduce new points of interaction with the receptor.

Spatial and Electronic Contributions of Aromatic Rings

The benzene (B151609) ring of this compound serves as a scaffold, positioning the key functional groups in the correct orientation for binding. The nature and position of substituents on this ring have a profound impact on activity.

Steric Effects: The size and shape of substituents can influence how the molecule fits into the binding pocket of the target enzyme. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient van der Waals interactions. The meta-position of the trifluoromethyl group in this compound places this bulky and lipophilic group in a specific region of space, which can be exploited for selective interactions.

Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) can alter the charge distribution of the aromatic ring and the basicity of the amidine group. Electron-withdrawing groups, like the trifluoromethyl group, decrease the electron density of the ring and can lower the pKa of the amidine. This modulation of basicity can be crucial for optimizing the binding affinity and pharmacokinetic properties of the compound.

Consider a hypothetical series of substituted benzamidine analogs:

| Compound | Substituent | Electronic Effect | Steric Effect | Hypothetical Activity |

| 4 | 4-Methoxy | Electron-donating | Moderate | Moderate |

| 5 | 4-Chloro | Electron-withdrawing | Small | High |

| 6 | 3-Trifluoromethyl | Strongly Electron-withdrawing | Bulky | Very High |

| 7 | 4-Nitro | Strongly Electron-withdrawing | Moderate | High |

This is a hypothetical data table for illustrative purposes.

Role of N-Hydroxyamidine Moiety in Receptor Interactions

The N-hydroxyamidine (also known as a benzamidoxime) moiety is a bioisostere of the amidine group and can offer distinct advantages in drug design. In the context of this compound, converting the amidine to an N-hydroxyamidine would result in N-hydroxy-3-(trifluoromethyl)benzimidamide. This modification can significantly alter the molecule's interaction with the target receptor.

The N-hydroxyamidine group is less basic than the corresponding amidine, which can lead to improved oral bioavailability and reduced off-target effects associated with high basicity. Furthermore, the N-hydroxyamidine moiety can act as a metal-chelating group. For instance, in enzymes that contain a metal ion in their active site (e.g., zinc metalloproteases or heme-containing enzymes), the N-hydroxyamidine can coordinate with the metal ion, leading to potent inhibition.

The binding mode of N-hydroxyamidines can involve chelation of a metal ion in the enzyme's active site, forming strong coordinate bonds that contribute significantly to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug design process.

Development of Predictive Models for Biological Efficacy

The development of a predictive QSAR model for a series of this compound analogs would typically involve the following steps:

Data Set Collection: A series of analogs with varying substituents on the benzamidine ring would be synthesized, and their biological activity (e.g., IC50 values) against a specific target would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using statistical techniques such as cross-validation and by predicting the activity of a set of compounds not used in the model development (an external test set).

A hypothetical QSAR equation for a series of benzamidine derivatives might look like this:

log(1/IC50) = 0.5 * logP + 1.2 * σ_meta - 0.1 * MW + 2.5

Where:

logP represents the lipophilicity of the compound.

σ_meta is the Hammett constant for the meta-substituent, quantifying its electronic effect.

MW is the molecular weight.

This equation would suggest that higher lipophilicity and a more electron-withdrawing substituent at the meta position are beneficial for activity, while increased molecular weight is detrimental. Such a model could then be used to prioritize the synthesis of new analogs with predicted high potency.

Application in Virtual Screening and Compound Prioritization

The chemical scaffold of this compound represents a valuable starting point in modern drug discovery, particularly within the realms of virtual screening and compound prioritization. Its distinct structural features—the benzamidine core known for its interactions with serine proteases and other enzymes, combined with the electron-withdrawing trifluoromethyl group—provide a robust basis for computational modeling and the identification of novel bioactive molecules.

Virtual screening campaigns often leverage the key pharmacophoric features of a known active scaffold to search large compound libraries for molecules with a higher probability of binding to a specific biological target. The this compound structure offers several such features that can be translated into a pharmacophore model. This model typically includes a positively ionizable feature for the amidine group, an aromatic ring feature, and a hydrophobic or electron-withdrawing feature for the trifluoromethyl group.

A hypothetical pharmacophore model derived from the this compound scaffold might be defined by the following features and spatial constraints:

| Feature Type | Description | Spatial Constraints (Illustrative) |

| Aromatic Ring (AR) | The phenyl ring of the benzamidine core. | Centered on the ring. |

| Positive Ionizable (PI) | The amidinium group, which is protonated at physiological pH. | Located at the centroid of the amidine nitrogens. |

| Hydrogen Bond Donor (HBD) | The hydrogen atoms of the amidinium group. | Two vectors originating from the nitrogen atoms. |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atom of the amidine group. | A vector perpendicular to the C-N bond. |

| Hydrophobic (HY) | The trifluoromethyl group. | A sphere centered on the CF3 group. |

This pharmacophore model can then be used as a 3D query to screen databases containing millions of compounds. The screening process filters for molecules that can adopt a low-energy conformation matching the defined pharmacophoric features.

Following the initial pharmacophore-based screening, a list of "hit" compounds is generated. These hits are then subjected to a process of prioritization to select the most promising candidates for experimental testing. This prioritization often involves a multi-parameter assessment, including molecular docking simulations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and evaluation of synthetic feasibility.

Molecular docking is a crucial step where the conformational poses of the hit compounds are predicted within the binding site of the target protein. The quality of the binding is assessed using scoring functions that estimate the binding affinity. For compounds identified based on the this compound scaffold, the docking would assess key interactions, such as the salt bridge formation by the amidine group and hydrophobic interactions involving the trifluoromethyl-substituted ring.

An illustrative workflow for prioritizing hits from a virtual screen using the this compound pharmacophore is presented below:

| Step | Method | Criteria for Prioritization |

| 1. Pharmacophore Screening | 3D Pharmacophore Query | High fit score to the this compound model. |

| 2. Molecular Docking | Structure-Based Docking | Favorable docking score (e.g., < -8.0 kcal/mol). Formation of key interactions (e.g., salt bridge with Asp189 in trypsin-like serine proteases). |

| 3. ADMET Prediction | In Silico Models | Drug-likeness (e.g., compliance with Lipinski's Rule of Five). Favorable predicted absorption and metabolic stability. Low predicted toxicity. |

| 4. Scaffold Diversity Analysis | Chemical Fingerprinting | Selection of compounds with diverse chemical scaffolds to explore novel intellectual property. |

| 5. Synthetic Tractability | Expert Assessment | Prioritization of compounds that can be synthesized in a time and cost-effective manner. |

The trifluoromethyl group in the 3-position plays a significant role in this prioritization process. Its strong electron-withdrawing nature can influence the pKa of the amidine group, potentially modulating its binding affinity. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and improve pharmacokinetic properties, which are favorable characteristics in ADMET profiling. mdpi.com

Detailed analysis of the top-ranked compounds from such a virtual screening campaign would involve a careful examination of their predicted binding modes and a comparison with the known interactions of established inhibitors. For instance, in the context of serine protease inhibition, the benzamidine moiety is expected to occupy the S1 specificity pocket. The prioritization would favor compounds where this interaction is well-established in the docking pose.

A summary of hypothetical top-ranked virtual hits and their key prioritization parameters is provided in the table below. This table illustrates how different computational metrics are integrated to arrive at a final selection of candidates for synthesis and biological evaluation.

| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk | Final Priority |

| ZINC12345678 | 0.95 | -9.2 | 75 | Low | High |

| ZINC23456789 | 0.92 | -8.8 | 65 | Low | High |

| ZINC34567890 | 0.88 | -8.5 | 80 | Medium | Medium |

| ZINC45678901 | 0.85 | -7.9 | 50 | Low | Medium |

| ZINC56789012 | 0.81 | -7.5 | 40 | High | Low |

Through this systematic and multi-faceted approach, the this compound scaffold serves as a powerful tool in virtual screening and compound prioritization, enabling the efficient identification of novel and promising drug candidates.

Computational Chemistry and in Silico Approaches in 3 Trifluoromethyl Benzamidine Research

Molecular Docking Studies for Target Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-Trifluoromethyl-Benzamidine, docking studies are instrumental in identifying potential binding sites on target proteins and characterizing the nature of the interactions.

While specific molecular docking studies on this compound with a BH-beta interface are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally similar benzamidine (B55565) derivatives with other proteins, such as serine proteases. These studies reveal that the benzamidine moiety typically engages in hydrogen bonding and electrostatic interactions with key residues in the binding pocket.

In a hypothetical docking scenario with a BH-beta interface, the positively charged amidine group of this compound would be expected to form salt bridges with acidic residues like aspartate or glutamate. The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, would likely favor hydrophobic pockets and could engage in halogen bonding or other non-covalent interactions. The identification of such key interactions is crucial for understanding the compound's specificity and affinity for its target.

Table 1: Predicted Key Residue Interactions for this compound at a Hypothetical BH-beta Interface

| Interaction Type | Key Residues (Example) | Moiety of this compound Involved |

| Hydrogen Bonding | Aspartate, Glutamate, Serine | Amidine group |

| Electrostatic (Salt Bridge) | Aspartate, Glutamate | Amidine group |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine | Phenyl ring, Trifluoromethyl group |

| Halogen Bonding | Electron-rich atoms (e.g., Oxygen) | Trifluoromethyl group |

Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities is a primary outcome of molecular docking simulations. The binding mode describes the specific orientation and conformation of the ligand within the binding site, while the binding affinity, often expressed as a docking score or estimated free energy of binding, quantifies the strength of the interaction. For this compound, a successful docking simulation would yield a binding pose that maximizes favorable interactions and minimizes steric clashes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the kinetics of binding processes over time.

The binding of an inhibitor can induce significant conformational changes in the target protein. In the case of RNA polymerase, the bridge helix (BH) is a critical and dynamic element involved in catalysis and translocation. nih.gov MD simulations have been used to study the conformational dynamics of the RNAP bridge helix upon the binding of various inhibitors. nih.govnih.gov For instance, the binding of an inhibitor near the BH can stabilize it in a particular conformation (e.g., straight or bent), which can in turn allosterically inhibit the enzyme's function. nih.gov A simulation of this compound binding to RNAP could reveal whether it induces specific conformational changes in the bridge helix, providing a mechanistic basis for its potential inhibitory activity.

Table 2: Potential Conformational Effects of this compound on RNAP Bridge Helix as Inferred from Analogous Systems

| Observed Effect | Potential Consequence | Reference System |

| Stabilization of a straight bridge-helix conformation | Inhibition of translocation | Streptolydigin binding to RNAP nih.gov |

| Induction of a stabilized and structurally rigid bridge helix | Interference with the nucleotide addition cycle | Pseudouridimycin binding to RNAP nih.gov |

| Promotion of bridge helix bending | Facilitation of backtracking | Mismatched base pair at the 3'-terminal of RNA:DNA hybrid youtube.com |

Integration with Markov State Models (MSMs) for Detailed Mechanistic Insights

To analyze the vast amount of data generated by long-timescale MD simulations, Markov State Models (MSMs) are increasingly being utilized. MSMs are a powerful statistical framework that can provide a quantitative understanding of the thermodynamics and kinetics of molecular processes. By clustering the simulation trajectories into a set of discrete conformational states and modeling the transitions between them, MSMs can reveal the dominant binding pathways, identify metastable intermediate states, and calculate kinetic rates. nih.gov The integration of MD simulations with MSMs has been successfully applied to study the binding mechanisms of various drugs and could provide profound mechanistic insights into the interaction of this compound with its biological targets. youtube.comnih.gov

Virtual Screening of Compound Libraries for Novel Inhibitor Discovery

Virtual screening (VS) has become an indispensable computational technique in the early stages of drug discovery, offering a time- and cost-effective alternative to experimental high-throughput screening (HTS). nih.gov This in silico method involves the screening of large collections of chemical structures, known as compound libraries, to identify molecules that are likely to bind to a specific biological target. researchgate.netnih.gov In the context of this compound, virtual screening can be leveraged in several ways: using the compound as a structural template, as a basis for pharmacophore modeling, or by screening for novel molecules that target proteins known to be modulated by it. The benzamidine moiety itself is a well-established structural motif for inhibitors of enzymes like thrombin, making it an excellent starting point for computational discovery campaigns. nih.gov

The general workflow of a virtual screening campaign begins with the preparation of the target protein structure and the compound library. nih.gov Each molecule in the library is then computationally "docked" into the binding site of the target, and a scoring function is used to estimate its binding affinity. nih.gov The top-scoring compounds are then selected for further computational analysis and, ultimately, for experimental validation. researchgate.net

Methodologies and Applications

There are two primary strategies in virtual screening, both of which can be applied to research involving this compound:

Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional (3D) structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy. nih.govresearchgate.net Large compound libraries are docked into the defined binding site of the target. For instance, the known binding mode of this compound with a particular protein can help define the precise location and dimensions of the docking site, enhancing the accuracy of the screening process. A computational protocol for identifying benzamidine-based thrombin inhibitors demonstrated the feasibility of this approach, showing that the resulting hit lists were significantly enriched with active compounds compared to the original database. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This method uses a known active molecule, such as this compound, as a template to find other compounds with similar properties. mdpi.com The search can be based on 2D similarity (e.g., shared structural fragments) or 3D similarity (e.g., shape and electrostatic properties). Another powerful LBVS technique is pharmacophore modeling , where the essential chemical features of a known inhibitor required for binding (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are abstracted into a 3D model. This pharmacophore model is then used as a query to rapidly screen millions of compounds for those that match the required spatial arrangement of features. mdpi.comsimulations-plus.comresearchgate.net

Compound Libraries for Virtual Screening

The success of a virtual screening campaign is heavily dependent on the size and diversity of the compound library. These libraries can range from publicly available databases to large, commercially curated collections containing millions to billions of synthesizable "make-on-demand" molecules.

Table 1: Examples of Public and Commercial Compound Libraries Used in Virtual Screening

| Library Name | Type | Approximate Number of Compounds | Key Features |

| ZINC Databases | Public | Over 20 million | Contains commercially available compounds in ready-to-dock formats. simulations-plus.complos.org |

| ChemDiv | Commercial | Over 1.6 million | Diverse collection of drug-like and lead-like small molecules. nih.gov |

| Enamine REAL | Commercial | Billions | A massive "make-on-demand" library, greatly expanding chemical space. mdpi.com |

| TargetMol | Commercial | Tens of thousands | Collection of bioactive compounds with known targets. nih.gov |

| InterBioScreen | Commercial | Hundreds of thousands | Natural and synthetic compounds for drug discovery. nih.gov |

Research Findings and Data Enrichment

Virtual screening acts as a powerful filter, significantly reducing the number of compounds that need to be synthesized and tested experimentally. A typical campaign might start with several million compounds and, after multiple stages of computational filtering, yield a few dozen high-priority candidates. mdpi.com

For example, a study focused on discovering inhibitors for Interleukin 6 (IL-6) screened a database of approximately 22 million compounds using pharmacophore models. simulations-plus.com This initial filtering resulted in tens of thousands of hits, which were then subjected to molecular docking. This subsequent step narrowed the candidates down to a few hundred compounds, from which 12 were selected for more intensive molecular dynamics simulations, ultimately identifying two lead candidates. simulations-plus.com This multi-step process demonstrates the dramatic enrichment achievable with in silico methods.

The table below illustrates a representative outcome of a virtual screening workflow, showing how a large initial library is funneled down to a manageable number of high-potential hits for experimental validation.

Table 2: Illustrative Data from a Multi-Stage Virtual Screening Campaign

| Screening Stage | Number of Compounds | Method/Criteria | Purpose |

| Initial Library | ~5,000,000 | Commercial Database (e.g., Mcule) | Initial pool of diverse chemical structures. mdpi.com |

| Pharmacophore/Similarity Search | ~50,000 | Based on this compound scaffold | Rapidly filter for molecules with key structural features. |

| Molecular Docking (Standard Precision) | ~5,000 | Glide SP or AutoDock Vina | Predict binding poses and initial affinity scores. nih.gov |

| Molecular Docking (Extra Precision) | ~500 | Glide XP / MM-GBSA Rescoring | Refine binding energy calculations for top candidates. mdpi.com |

| ADMET Filtering | ~100 | QikProp / SwissADME | Remove compounds with predicted poor pharmacokinetic properties. e3s-conferences.org |

| Final Hits for Synthesis | 10 - 20 | Visual Inspection & Clustering | Select a diverse set of the most promising candidates for experimental testing. |

By integrating these computational strategies, researchers can efficiently explore vast chemical spaces to discover novel inhibitors. Utilizing a well-characterized molecule like this compound as a foundational element for these screens—either as a structural template or as the basis for a pharmacophore—provides a rational and targeted approach to identifying the next generation of lead compounds.

Target Validation and Selectivity Profiling in Advanced Research Models

In Vitro Biochemical Assays for Enzyme Activity Modulation

The in vitro evaluation of 3-Trifluoromethyl-Benzamidine as an enzyme inhibitor primarily focuses on its interaction with serine proteases. Benzamidine (B55565) and its derivatives are well-established competitive inhibitors of these enzymes, acting as mimics of the natural substrate arginine. nih.govchromnet.net The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. nih.gov The trifluoromethyl group at the 3-position is expected to modulate the inhibitory activity through its electronic and steric properties.

Biochemical assays to determine the inhibitory potency of this compound typically involve measuring the residual enzyme activity in the presence of varying concentrations of the inhibitor. A common method utilizes a chromogenic or fluorogenic substrate that releases a detectable molecule upon cleavage by the enzyme. bindingdb.orgsigmaaldrich.com For instance, the rate of hydrolysis of a substrate like Nα-Benzoyl-L-arginine ethyl ester (BAEE) by trypsin can be monitored spectrophotometrically. sigmaaldrich.com The inhibition constant (Ki) is a quantitative measure of the inhibitor's potency and is determined by analyzing the enzyme kinetics, often using methods like the Lineweaver-Burk plot. researchgate.net

Table 1: Illustrative Structure-Activity Relationship of Substituted Benzamidines on Serine Protease Inhibition

| Substituent at 3-position | Predicted Effect on Trypsin Inhibition | Rationale |

| Hydrogen | Baseline | Reference compound |

| Amino | Increased affinity | Potential for additional hydrogen bonding |

| Nitro | Decreased affinity | Strong electron-withdrawing effect may be unfavorable |

| Trifluoromethyl | Potentially altered affinity | Strong electron-withdrawing and hydrophobic nature will influence binding |

Note: This table is illustrative and based on general principles of medicinal chemistry. Actual inhibitory effects would need to be confirmed by experimental data.

Cellular Permeability and Efflux Mechanisms in Research Strains (e.g., E. coli tolC mutants)

The ability of a compound to be effective in a cellular context depends not only on its interaction with the intracellular target but also on its ability to cross the cell membrane and evade efflux pumps. In Gram-negative bacteria like Escherichia coli, the outer membrane presents a significant permeability barrier, and multidrug efflux pumps actively extrude a wide range of compounds from the cell. nih.gov

The AcrAB-TolC efflux pump is a major determinant of multidrug resistance in E. coli. nih.gov This tripartite system spans the inner membrane (AcrB), the periplasm (AcrA), and the outer membrane (TolC), forming a continuous channel for the expulsion of substrates. researchgate.net Research strains with mutations in the components of this pump, particularly tolC mutants, are often used to assess whether a compound is a substrate for efflux. nih.gov A compound that shows greater activity against a tolC mutant strain compared to the wild-type strain is likely a substrate for the AcrAB-TolC pump.

Table 2: Phenotypes of Selected E. coli TolC Mutants

| Mutant Allele | Phenotype | Implication for Compound Susceptibility | Reference |

| ΔtolC | Hypersensitive to a broad range of drugs | Indicates the compound is likely an efflux pump substrate | nih.gov |

| TolC (Y344F) | Increased susceptibility to vancomycin (B549263) and tetracycline | Suggests altered substrate specificity and potential outer membrane disruption | nih.gov |

| TolC (Q352A) | Increased susceptibility to vancomycin | Suggests disruption of outer membrane gating | nih.gov |

| TolC (D371V) | Hyper-susceptibility to all tested efflux substrates | Indicates that inhibition of TolC function may be more detrimental than its absence | nih.gov |

Investigating Selectivity against Bacterial Versus Eukaryotic RNA Polymerases

Bacterial RNA polymerase (RNAP) is a proven target for antibacterial drugs. researchgate.netresearchgate.net A key consideration in the development of RNAP inhibitors is their selectivity for the bacterial enzyme over its eukaryotic counterparts to minimize host toxicity. nih.gov Bacterial RNAP has a different subunit composition compared to the three distinct eukaryotic RNA polymerases (Pol I, Pol II, and Pol III). nih.gov These structural differences can be exploited to achieve selective inhibition.

While there is no direct evidence in the available literature to suggest that this compound is an inhibitor of RNA polymerase, if it were to be investigated for this activity, selectivity profiling would be a critical step. In vitro transcription assays using purified bacterial RNAP and eukaryotic RNA polymerases would be employed to determine the concentration of the compound required to inhibit the activity of each enzyme by 50% (IC50). A high selectivity ratio (IC50 for eukaryotic RNAP / IC50 for bacterial RNAP) would be a desirable characteristic for a potential antibacterial agent.

Known inhibitors of eukaryotic RNA polymerases, such as α-amanitin for RNA Polymerase II and III, and DNA intercalators that preferentially inhibit RNA Polymerase I, act through mechanisms that are distinct from those of antibacterial RNAP inhibitors like rifampicin. nih.govmdpi.comlincoln.ac.uk Any investigation into the potential RNAP inhibitory activity of this compound would need to consider these well-established differences in enzyme structure and function.

Table 3: Comparison of Bacterial and Eukaryotic RNA Polymerases

| Feature | Bacterial RNA Polymerase | Eukaryotic RNA Polymerase II |

| Subunit Composition | α2ββ'ωσ | 12 subunits (RPB1-12) |

| Location | Cytoplasm | Nucleus |

| Sensitivity to α-amanitin | Insensitive | Highly sensitive |

| Promoter Structure | -10 and -35 elements | TATA box, initiator element, downstream promoter element |

Proteomics Research Applications of this compound

The specific binding properties of benzamidine derivatives to serine proteases make them valuable tools in proteomics research, particularly for affinity chromatography-based applications. cytivalifesciences.com this compound, when immobilized on a solid support such as agarose (B213101) beads, can be used to selectively capture and enrich serine proteases from complex biological samples like cell lysates or plasma. nih.gov

This technique, known as affinity chromatography, is a powerful method for proteome profiling and identifying protein-protein interactions. bu.edumdpi.com The captured proteins can be subsequently eluted and identified by mass spectrometry. mdpi.com The trifluoromethyl group on the benzamidine moiety could potentially be used as a unique tag for identification or to modulate the binding affinity and selectivity for specific proteases.

In a typical chemical proteomics workflow, a cell lysate is passed over a column containing the immobilized this compound. nih.gov Serine proteases and their interacting partners will bind to the ligand, while other proteins will pass through. After washing away non-specifically bound proteins, the captured proteins are eluted, for example, by changing the pH or by using a competitive inhibitor. cytivalifesciences.com The eluted proteins are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. researchgate.net This approach can be used to profile the activity of serine proteases in different cellular states or to identify the targets of new drug candidates.

Table 4: General Workflow for Affinity Chromatography-based Proteomics

| Step | Description | Purpose |

| 1. Ligand Immobilization | Covalently attach this compound to a solid support (e.g., agarose beads). | Create an affinity matrix for capturing target proteins. |

| 2. Sample Preparation | Prepare a protein extract (e.g., cell lysate) from the biological sample of interest. | Solubilize proteins for interaction with the affinity matrix. |

| 3. Affinity Capture | Incubate the protein extract with the immobilized ligand. | Allow target proteins (serine proteases) to bind to the ligand. |

| 4. Washing | Wash the affinity matrix with buffer to remove non-specifically bound proteins. | Increase the purity of the captured proteins. |

| 5. Elution | Elute the specifically bound proteins from the matrix. | Recover the target proteins for analysis. |

| 6. Protein Identification | Identify the eluted proteins using mass spectrometry. | Determine the identity and quantity of the captured proteins. |

Advanced Research Applications and Methodological Contributions

3-Trifluoromethyl-benzamidine as a Chemical Probe for Enzyme Mechanism Studies

Substituted benzamidines are widely recognized for their inhibitory activity against serine proteases, a class of enzymes crucial in various physiological processes. nih.govnih.gov These compounds, including this compound, act as competitive inhibitors, binding to the active site of enzymes like trypsin, thrombin, and plasmin. nih.govnih.govscielo.br The positively charged amidinium group of benzamidine (B55565) electrostatically interacts with the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of trypsin-like serine proteases. scielo.br

The trifluoromethyl (CF3) group at the meta-position significantly influences the electronic and hydrophobic properties of the benzamidine core. The strong electron-withdrawing nature of the CF3 group can affect the pKa of the amidinium group, thereby influencing its binding affinity. Furthermore, the hydrophobicity of the CF3 group can impact the interaction of the inhibitor with the enzyme's binding pocket. nih.gov Studies on various substituted benzamidines have shown that both hydrophobicity and electronic effects play a crucial role in their inhibitory potency against different serine proteases. nih.gov

The use of this compound as a chemical probe allows researchers to investigate the structure-activity relationships of enzyme-inhibitor interactions. By comparing the inhibition constants (Ki) of this compound with other substituted benzamidines, valuable insights into the topology and chemical nature of the enzyme's active site can be obtained. For instance, the inhibitory activities of a series of benzamidine derivatives against trypsin, plasmin, thrombin, and clotting factor Xa have revealed both similarities and differences in the primary and secondary binding sites of these enzymes. nih.gov

Below is a table summarizing the inhibition constants (Ki) of benzamidine and a related derivative against trypsin-like proteases, illustrating the typical range of inhibitory potency for this class of compounds.

| Inhibitor | Enzyme | Ki (µM) | Inhibition Type |

| Benzamidine | Trypsin-like protease (from Anticarsia gemmatalis) | 11.2 | Competitive |

| Benzamidine | Bovine β-trypsin | 18.4 | Competitive |

| Berenil | Trypsin-like protease (from Anticarsia gemmatalis) | 32.4 | Competitive |

This data is illustrative of benzamidine derivatives' inhibitory activity. Specific Ki values for this compound were not available in the searched literature. scielo.br

Scaffold for Developing Multi-Target Ligands in Complex Biological Systems

The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases like neurodegenerative disorders and cancer. nih.govnih.gov MTDLs are single molecules designed to interact with multiple biological targets, offering potential advantages over single-target drugs or combination therapies, such as improved efficacy and better safety profiles. nih.gov

The this compound structure represents a valuable scaffold for the design of MTDLs. The benzamidine core provides a well-established anchor for targeting serine proteases, which are implicated in various diseases. The trifluoromethyl group offers a site for chemical modification and can enhance properties such as metabolic stability and membrane permeability. The phenyl ring allows for the introduction of other pharmacophores to interact with additional targets.

For instance, in the context of neurodegenerative diseases, a multi-target approach might involve the simultaneous inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govmdpi.com A hypothetical MTDL based on the this compound scaffold could incorporate a moiety known to inhibit MAO-B, attached to the phenyl ring of the benzamidine. The benzamidine portion would target serine proteases involved in the pathological cascade, while the appended moiety would inhibit MAO-B.

The design and synthesis of such multi-target inhibitors often involve integrating known pharmacophores of selective ligands. nih.gov The this compound scaffold provides a robust starting point for such synthetic endeavors, allowing for the creation of diverse chemical libraries for screening against multiple targets.

Contribution to Understanding Bacterial Gene Expression Regulation

Recent research has highlighted the potential of benzamidine derivatives as antimicrobial agents. nih.govnih.gov A study on novel benzamidine analogues demonstrated significant antimicrobial activity against pathogens that trigger periodontitis, including both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentrations (MICs) for these compounds were in the range of 31.25 to 125 µg/mL against the tested pathogens. nih.gov

The this compound molecule, with its potential to penetrate bacterial cells, could influence the activity of bacterial transcription factors or other regulatory proteins. The specific effects would depend on the molecular targets within the bacterial cell. For example, if this compound were to interact with a bacterial protease involved in a regulatory cascade, it could indirectly alter the expression of genes controlled by that pathway.

Further research is needed to elucidate the specific mechanisms by which this compound and its derivatives might regulate bacterial gene expression. Techniques such as transcriptomics (RNA-seq) could be employed to analyze the global changes in gene expression in bacteria treated with subinhibitory concentrations of these compounds. Such studies would provide valuable insights into their mode of action and could lead to the development of novel antimicrobial strategies.

Future Research Directions and Translational Perspectives for 3 Trifluoromethyl Benzamidine Research

Elucidation of Broader Biological Targets and Pathways

While benzamidine (B55565) and its derivatives are well-documented as competitive inhibitors of serine proteases like trypsin, thrombin, and plasmin, the complete biological target profile of 3-Trifluoromethyl-Benzamidine remains to be fully characterized. nih.govbio-world.comselleckchem.comwikipedia.org Future research will need to employ a multi-pronged approach to identify a wider range of molecular targets and the corresponding cellular pathways that are modulated by this compound.

Detailed Research Findings:

Quantitative structure-activity relationship (QSAR) studies on a series of substituted benzamidines have revealed that the nature of the substituent group significantly influences their inhibitory activity against different human serine proteases. nih.gov For instance, the binding of benzamidines to plasmin and C1s is influenced by both the electron-donating properties and the hydrophobicity of the substituent. nih.gov In contrast, thrombin's interaction with benzamidines is primarily affected by the hydrophobicity of the substituent. nih.gov Trypsin exhibits a more complex interaction, which is dependent on the molar refractivity and molecular weight of the substituent. nih.gov The trifluoromethyl group at the meta-position in this compound is expected to confer specific electronic and hydrophobic properties that will dictate its unique target binding profile.

To move beyond serine proteases, proteomics-based approaches will be instrumental. korea.ac.krnih.govnih.gov Techniques such as two-dimensional difference gel electrophoresis (2D-DIGE) can be used to compare the proteomes of cells treated with this compound against untreated cells. nih.gov This can reveal alterations in protein expression or post-translational modifications, providing clues to the compound's mechanism of action. korea.ac.krnih.gov For example, a proteomics-based investigation of bengamide analogs led to the identification of methionine aminopeptidases as a novel class of targets. korea.ac.krnih.gov Similarly, affinity chromatography using a benzamidine-sepharose column has been utilized to identify proteins that interact with benzamidine, revealing targets beyond the well-known proteases. researcher.life

Understanding the downstream effects of target engagement is also crucial. Once novel targets are identified, subsequent studies will need to delineate the molecular pathways that are modulated. For instance, if this compound is found to inhibit a particular kinase, further investigation into the downstream signaling cascade will be necessary to understand its cellular consequences. This could involve techniques like Western blotting, reporter gene assays, and transcriptomic analysis to map the affected pathways, which could be relevant to processes such as inflammation, cell proliferation, or apoptosis. nih.govnih.gov

Strategies for Overcoming Efflux-Mediated Resistance in Gram-Negative Bacteria

A significant hurdle in the development of new antimicrobials is the intrinsic and acquired resistance of Gram-negative bacteria, often mediated by efflux pumps. nih.govnih.govresearchgate.net These pumps actively extrude a wide range of compounds from the bacterial cell, reducing their intracellular concentration and thus their efficacy. nih.govnih.gov For this compound to be considered a viable antibacterial agent, strategies to circumvent efflux-mediated resistance must be explored.

Detailed Research Findings:

The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the activity of antibiotics that are subject to efflux. nih.govresearchgate.netnih.govanr.frukhsa.gov.ukucc.edu.ghace-superbugs.com These inhibitors can act through various mechanisms, including competitive inhibition, where the EPI competes with the antibiotic for binding to the efflux pump. researchgate.net Phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized broad-spectrum EPI that acts as a competitive substrate for several efflux pumps. nih.govnih.gov

Future research should investigate whether this compound itself is a substrate for bacterial efflux pumps. If so, medicinal chemistry efforts could focus on modifying its structure to reduce its recognition by these pumps. Alternatively, a synergistic approach could be employed, co-administering this compound with a known EPI. Studies combining novel benzamidine derivatives with EPIs would be necessary to assess their ability to overcome resistance in clinically relevant Gram-negative pathogens. researcher.lifenih.gov

Another approach is the rational design of benzamidine-based compounds that are not substrates for efflux pumps or may even act as EPIs themselves. The structural features that govern substrate recognition by efflux pumps are being increasingly understood, which can guide the design of molecules that evade efflux. nih.gov

Development of Next-Generation Benzamidine-Based Inhibitors with Enhanced Potency and Selectivity

The development of next-generation inhibitors based on the this compound scaffold will rely on a deep understanding of its structure-activity relationships (SAR). nih.govnih.govnih.gov The goal is to rationally design molecules with improved potency against their intended targets and enhanced selectivity to minimize off-target effects.

Detailed Research Findings:

Systematic SAR studies of benzamidine derivatives have provided valuable insights for the design of more potent and selective inhibitors. nih.govnih.gov For example, in the context of serine protease inhibition, the substitution pattern on the benzamidine ring has been shown to be critical for determining both affinity and selectivity. nih.govnih.gov The development of bis-benzamidine compounds has been explored to target both the primary (S1) and secondary (S3/S4) binding pockets of some proteases, leading to increased affinity. nih.gov

Computational modeling and X-ray crystallography will be invaluable tools in the rational design of next-generation inhibitors. nih.govrsc.org By understanding the binding mode of this compound within the active site of its target proteins, specific modifications can be designed to enhance favorable interactions and introduce new points of contact. This can involve altering the position and nature of substituents on the phenyl ring or modifying the amidine group itself. nih.gov

Furthermore, the concept of "privileged scaffolds" in drug discovery suggests that certain molecular frameworks, like the benzimidazole (B57391) core (related to benzamidine), are capable of binding to multiple, diverse targets. nih.govbiotech-asia.org This versatility can be harnessed to develop a range of inhibitors for different therapeutic applications by strategic functionalization of the core structure. The trifluoromethyl group in this compound is a key feature that can be exploited for its unique electronic and steric properties to achieve desired potency and selectivity profiles.

Exploration of Novel Therapeutic Areas Based on Identified Mechanisms

As the biological targets and mechanisms of action of this compound and its analogs are further elucidated, new therapeutic opportunities are likely to emerge. The known activities of benzamidine derivatives in various disease models provide a strong rationale for exploring their potential in a broader range of clinical indications.

Detailed Research Findings:

The anti-inflammatory potential of benzamidine and benzimidazole derivatives is an area of active investigation. mdpi.comnih.govnih.gov These compounds have been shown to inhibit key inflammatory mediators, and their efficacy has been demonstrated in preclinical models of inflammation. nih.gov Given the role of serine proteases in inflammation, this compound could be explored for its potential in treating inflammatory disorders. mdpi.com

In the field of oncology, benzimidazole derivatives have shown significant promise as anticancer agents. nih.govbiotech-asia.orgmdpi.comnih.govresearchgate.net They have been found to target various pathways involved in cancer progression, including cell cycle regulation and apoptosis. nih.govbiotech-asia.org Novel benzamide (B126) derivatives have been developed as potent tubulin inhibitors, highlighting the potential for this chemical class in cancer chemotherapy. nih.gov Furthermore, some benzamide derivatives have been shown to inhibit ABC transporters that contribute to multidrug resistance in cancer cells. mdpi.com The potential of this compound in this area warrants further investigation.

Moreover, the ability of benzamidine derivatives to inhibit serine proteases involved in the coagulation cascade suggests their potential use as antithrombotic agents. nih.gov The exploration of these and other potential therapeutic areas will be guided by the ongoing research into the fundamental biology of this compound and its interactions within complex biological systems.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Trifluoromethyl-Benzamidine with high purity?

- Methodology : Optimize reaction conditions (solvent, temperature, catalyst) based on analogous trifluoromethyl-containing amine syntheses. For example, tetrahydrofuran (THF) and triethylamine (Et₃N) are effective for stabilizing intermediates and removing byproducts like triethylammonium chloride . Monitor reactions using thin-layer chromatography (TLC) to confirm completion. Purify via column chromatography or recrystallization, referencing protocols for structurally similar benzylamine derivatives .

Q. How can basic characterization techniques (NMR, IR) confirm the structure of this compound?

- Methodology : Use ¹⁹F NMR to identify the trifluoromethyl group (δ ~ -60 ppm, characteristic splitting). In ¹H NMR, aromatic protons adjacent to the amidine group show downfield shifts due to conjugation. IR spectroscopy can validate amidine N-H stretches (~3300 cm⁻¹) and C≡N vibrations (~1650 cm⁻¹). Compare data to structurally related compounds like 3,5-bis(trifluoromethyl)aniline for benchmarking .

Q. What experimental conditions are critical for assessing the compound’s stability in storage?

- Methodology : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels. Monitor degradation via HPLC or mass spectrometry. Store in inert atmospheres (argon) to prevent oxidation, as trifluoromethyl groups may hydrolyze under acidic/basic conditions. Reference thermal data from analogous compounds (e.g., boiling points, phase changes) to design stability protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the thermal stability of this compound across studies?

- Methodology : Perform systematic reviews of experimental parameters (e.g., heating rates, sample purity). Use differential scanning calorimetry (DSC) to measure decomposition temperatures under controlled atmospheres. Replicate conflicting studies with standardized protocols, noting discrepancies in pressure or instrumentation (e.g., reduced-pressure boiling point data in ). Apply contradiction analysis frameworks from qualitative research to isolate variables .

Q. What advanced spectroscopic or computational methods elucidate the reaction mechanisms involving this compound?

- Methodology : Employ kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Use density functional theory (DFT) to model transition states, focusing on electron-withdrawing effects of the trifluoromethyl group. X-ray crystallography (as in phosphazene systems ) can resolve steric influences on amidine reactivity. Cross-reference thermochemical data (e.g., ΔrH°, ΔrG°) to validate mechanistic pathways .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological or catalytic activity?

- Methodology : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl or halogens). Test activity in target assays (e.g., enzyme inhibition) and correlate with computational descriptors (logP, polar surface area). Use regression models to identify critical functional groups, referencing SAR strategies for benzamide-pyrimidine hybrids .

Q. What strategies mitigate over-constraining in experimental design for high-throughput screening of this compound derivatives?

- Methodology : Apply constraint-based random simulation to generate diverse compound libraries while avoiding impractical synthetic routes . Use iterative design-of-experiments (DoE) to balance variables like solvent polarity and reaction time. Validate with orthogonal analytical methods (e.g., LC-MS, UV-Vis) to ensure data reproducibility .

Data Interpretation & Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodology : Reassess solvent polarity indices (e.g., Hansen parameters) and compound purity. Conduct solubility tests under standardized conditions (e.g., 25°C, inert atmosphere). Use molecular dynamics simulations to model solute-solvent interactions, emphasizing the amphiphilic nature of the amidine group. Compare results to structurally similar anilines, which exhibit solubility contradictions due to crystallinity variations .

Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?

- Methodology : Perform triplicate syntheses under identical conditions, calculating mean yields and standard deviations. Apply ANOVA to identify significant variables (e.g., catalyst loading). Use Bayesian inference to model uncertainty, especially for low-yield reactions. Cross-reference reproducibility protocols from phosphazene synthesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。